molecular formula C16H32O6SSi2 B1283674 2,5-Bis(triethoxysilyl)thiophene CAS No. 40190-22-5

2,5-Bis(triethoxysilyl)thiophene

Cat. No. B1283674
CAS RN: 40190-22-5
M. Wt: 408.7 g/mol
InChI Key: AWBGMFANSAVZPM-UHFFFAOYSA-N
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Description

2,5-Bis(triethoxysilyl)thiophene is a chemical compound that is part of a broader family of thiophene derivatives. These compounds are of significant interest due to their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their photoluminescent properties. The synthesis and study of these materials are crucial for the development of new materials with tailored properties for specific applications.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophenes, involves the formation of compounds with blue emission characteristics. These compounds are synthesized to have a quantum yield of 3-5%, which is a measure of their efficiency in emitting light upon excitation . The synthesis process often employs cyclic voltammetry to investigate the electrochemical behavior of the monomers, which is a critical step in understanding their properties and potential applications in optoelectronic devices .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is a key factor in their performance and properties. For instance, the crystal structure of 2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide has been determined using powder X-ray diffraction data, which is crucial for understanding the material's high efficiency of blue fluorescence emission in the solid state . Structural differences within the family of thiophene-S,S-dioxide derivatives can be rationalized in terms of competing intermolecular interactions, which promote different structure types and influence their photoluminescent properties .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that can affect their stability and performance. For example, the photolysis of poly[2,5-bis(dimethylsilyl)thiophene] results in the degradation of the polymer, and the structure of the photoproducts and the mechanisms for their formation have been discussed . Understanding these reactions is essential for the development of stable materials for long-term applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The photodegradation of poly[2,5-bis(dimethylsilyl)thiophene] highlights the importance of stability in potential applications . Additionally, the spectroscopic and computational study of conjugated aryl-substituted 2,5-bis(2-thien-2-ylethenyl)thiophene-based oligomers provides insights into how charge moves through these molecules, which is crucial for their use in electronic devices . The planarity of the oligothienyl group and the linearity of the trimethylsilyl-alkyne groups in 2,5-Bis(trimethylsilylethynyl)thieno[3,2-b]thiophene are also important for the π-conjugation that extends through the material, affecting its electronic properties .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: The use of thiophene derivatives as corrosion inhibitors has been found to be effective .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: The use of thiophene-mediated molecules in the advancement of organic semiconductors has been found to be effective .
  • Optical Brighteners

    • 2,5-Bis (5-tert-butyl-2-benzoxazolyl)thiophene is used as an optical brightener which converts UV light into visible light .
    • Methods of application or experimental procedures: This compound is used in thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating and printing ink .
    • Outcomes: The use of this compound as an optical brightener has been found to be effective .
  • Periodic Mesoporous Organosilicas (PMOs)

    • 2,5-Bis(triethoxysilyl)thiophene is used in the synthesis of PMOs .
    • Methods of application or experimental procedures: The synthesis of PMOs has been accomplished typically by resorting to the co-condensation of the mixed precursors of tetraalkoxysilane and bridged organosiloxane .
    • Outcomes: PMOs with tunable composition, morphology and even-distributed hydrophobic organic groups in the framework endow such periodic mesoporous hybrids with great potentials in the fields of catalysis, environmental remediation, biology, pharmacy, analytical chemistry and microelectronics .
  • Semiconducting Polymers

    • Poly (2,5-bis (3-alkylthiophen-2-yl)-thieno- [3,2-b]thiophene) (PBTTT), a thiophene derivative, is frequently considered a model system for highly ordered semicrystalline semiconducting polymers .
    • Methods of application or experimental procedures: The achievement of the terrace- or ribbon phases depends, in fact, on the distinct structural configuration of liquid PBTTT chains at each temperature (before crystallization) .
    • Outcomes: The crystallization of semiconducting polymers occurs quite differently to that of most commodity polymers, highlighting the necessity to conduct more fundamental investigations on the structure development of this important class of polymers .
  • Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules have a prominent role in the advancement of OFETs and in the fabrication of OLEDs .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Outcomes: The use of thiophene-mediated molecules in the advancement of OFETs and the fabrication of OLEDs has been found to be effective .
  • Thermoelectric Applications

    • Poly (2,5-bis (3-alkylthiophen-2-yl)thieno [3,2-b]thiophene) (PBTTT) has received increasing attention for thermoelectric application .
    • Methods of application or experimental procedures: The synthesis of PBTTT involves Stille coupling reactions .
    • Outcomes: Relative to inorganic counterparts, organic polymers and their composites have various advantages of low heat conductivity, element richness and high adjustability in both molecular structure and processing method .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 2,5-Bis(triethoxysilyl)thiophene . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Thiophene derivatives have a wide range of applications in drug design and biodiagnostics, as well as in electronic and optoelectronic devices . Therefore, the future directions of 2,5-Bis(triethoxysilyl)thiophene could be in these areas.

properties

IUPAC Name

triethoxy-(5-triethoxysilylthiophen-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-14-16(23-15)25(20-10-4,21-11-5)22-12-6/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBGMFANSAVZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(S1)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573025
Record name (Thiene-2,5-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(triethoxysilyl)thiophene

CAS RN

40190-22-5
Record name (Thiene-2,5-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(triethoxysilyl)thiophene
Reactant of Route 2
2,5-Bis(triethoxysilyl)thiophene
Reactant of Route 3
2,5-Bis(triethoxysilyl)thiophene

Citations

For This Compound
66
Citations
J Morell, G Wolter, M Fröba - Chemistry of materials, 2005 - ACS Publications
The first example of a highly ordered periodic mesoporous thiophene-bridged organosilica (PMO) with large pores is reported. The synthesis was carried out under acidic conditions …
Number of citations: 121 pubs.acs.org
EB Cho, J Park, M Jaroniec - The Journal of Physical Chemistry C, 2013 - ACS Publications
Periodic mesoporous thiophene-silicas with hexagonal (p6mm) symmetry were synthesized using a 2,5-bis(triethoxysilyl)thiophene (BTET) precursor in the presence of Pluronic P123 (…
Number of citations: 8 pubs.acs.org
EB Cho, D Kim - Chemistry letters, 2007 - journal.csj.jp
Highly ordered mesoporous thiophene–silica powder was prepared using nonionic PEO–PLGA–PEO triblock copolymer templates and a 2,5-bis(triethoxysilyl)thiophene organosilica …
Number of citations: 9 www.journal.csj.jp
EB Cho, D Kim, M Jaroniec - Langmuir, 2009 - ACS Publications
Bifunctional periodic mesoporous organosilicas (BPMOs) with thiophene- and isocyanurate-bridging groups were prepared by one-pot co-condensation of 2,5-bis(triethoxysilyl)…
Number of citations: 30 pubs.acs.org
EB Cho, D Kim, M Jaroniec - Langmuir, 2007 - ACS Publications
Bi- and trifunctional periodic mesoporous organosilicas (PMOs) with phenylene, thiophene, and ethane bridging groups were synthesized using 1,2-bis(triethoxysilyl)ethane (BTEE), 1,4-…
Number of citations: 61 pubs.acs.org
EB Cho, D Kim, J Górka, M Jaroniec - Journal of Materials Chemistry, 2009 - pubs.rsc.org
Three-dimensional cubic (Im3m) periodic mesoporous organosilicas with aromatic benzene- and thiophene-bridging groups were synthesized using 1,4-bis(triethoxysilyl)benzene and 2…
Number of citations: 46 pubs.rsc.org
V Rebbin, SS Funari, J Morell, M Cornelius, M Fröba - hasyweb.desy.de
In 1999, a new class of mesoporous materials were synthesised by Inagaki et al.[1]. Characteristic for these materials is the organic moiety directly incorporated into the pore wall …
Number of citations: 0 hasyweb.desy.de
EB Cho, D Kim - Microporous and mesoporous materials, 2008 - Elsevier
Bi- and trifunctional periodic mesoporous organosilica (PMO) materials were prepared using 1,4-bis(triethoxysilyl)benzene, 2,5-bis(triethoxysilyl)thiophene, and 1,2-bis(triethoxysilyl)…
Number of citations: 16 www.sciencedirect.com
EB Cho, D Kim, J Gorka, M Jaroniec - The Journal of Physical …, 2009 - ACS Publications
Periodic mesoporous benzene-silica and thiophene-silica with two dimensional (2D) p6mm symmetry were synthesized in the presence of a nonionic poly(ethylene oxide)-poly(dl-lactic …
Number of citations: 13 pubs.acs.org
JH Small, KJ Shea, DA Loy - Journal of non-crystalline solids, 1993 - Elsevier
Bis(triethoxysilyl)arylene monomers 1–5 and the 1,6-bis(trimethoxysilyl)hexylene monomer 6 were hydrolytically condensed under sol-gel conditions using both acid and base catalysts …
Number of citations: 81 www.sciencedirect.com

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